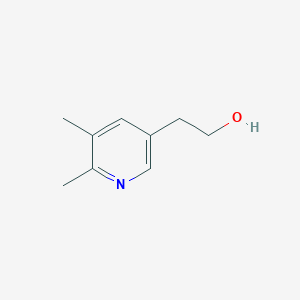

2-(5,6-Dimethylpyridin-3-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(5,6-dimethylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C9H13NO/c1-7-5-9(3-4-11)6-10-8(7)2/h5-6,11H,3-4H2,1-2H3 |

InChI Key |

SPERNVTXKAAHPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C)CCO |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics Pertaining to 2 5,6 Dimethylpyridin 3 Yl Ethan 1 Ol Synthesis and Transformations

Mechanistic Studies of Reduction and Carbon-Carbon Coupling Reactions

The synthesis of 2-(5,6-Dimethylpyridin-3-yl)ethan-1-ol and related pyridine (B92270) derivatives often involves strategic carbon-carbon bond formation and subsequent reduction steps. One common synthetic route involves the coupling of a pyridine precursor with a two-carbon unit, followed by the reduction of a carbonyl or other functional group to the primary alcohol.

Carbon-Carbon Coupling Mechanisms: The formation of the ethyl side chain on the pyridine ring can be achieved through various C-C coupling reactions. For instance, a common approach involves the reaction of a picoline derivative (methylpyridine) with an aldehyde. The mechanism is base-catalyzed, where the base abstracts a proton from the methyl group of the pyridine, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, forming a new C-C bond and resulting in a pyridine ethanol (B145695) derivative. google.com Transition-metal-catalyzed cross-coupling reactions, such as those employing nickel, provide another powerful method for forming C(sp³)–C(sp²) bonds, linking alkyl groups to the pyridine ring. acs.org

Reduction Mechanisms: Once the carbon skeleton is in place, if the side chain contains a carbonyl group (e.g., from an acylation reaction), a reduction step is necessary to yield the final ethanol group. This is typically accomplished using hydride-reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by a protic solvent or during an aqueous workup to give the alcohol.

| Reaction Type | Key Reagents | General Mechanistic Feature |

|---|---|---|

| Base-Catalyzed Condensation | Methylpyridine, Aldehyde, Base (e.g., Triethylamine) | Nucleophilic attack of a pyridine-derived carbanion on an aldehyde. google.com |

| Ni-Catalyzed Cross-Coupling | Halopyridine, Alkyl Grignard/Borane (B79455), Ni catalyst | Oxidative addition, transmetalation, and reductive elimination cycle. acs.org |

| Carbonyl Reduction | Pyridine Ketone/Aldehyde, NaBH₄ or LiAlH₄ | Nucleophilic addition of a hydride ion to the carbonyl carbon. |

Catalytic Roles and Brønsted Basicity in Pyridine-Related Reactions

Catalysis is central to the efficient synthesis of pyridine derivatives. The nitrogen atom in the pyridine ring, with its lone pair of electrons, plays a crucial role, influencing the molecule's basicity and its interactions with catalysts.

Brønsted Basicity: The lone pair on the nitrogen atom of a pyridine ring is not involved in the aromatic system and is available for protonation, making pyridines basic. researchgate.net This Brønsted basicity is fundamental to many reaction mechanisms. For example, in acid-catalyzed reactions, the pyridine nitrogen can be protonated, activating the ring for certain transformations or deactivating it for others. The basicity of the pyridine derivative can be tuned by the electronic effects of its substituents. Electron-donating groups, like the two methyl groups in this compound, increase the electron density on the nitrogen atom, enhancing its Brønsted basicity compared to unsubstituted pyridine.

Catalytic Roles:

Acid Catalysis: In reactions like the synthesis of pyridines from aldehydes and ammonia (B1221849), solid acid catalysts such as zeolites are often employed. These catalysts possess both Brønsted and Lewis acid sites. Brønsted acid sites can protonate reactants, while Lewis acid sites can coordinate with lone pairs (e.g., on a carbonyl oxygen), activating the substrate for nucleophilic attack. The ratio of Brønsted to Lewis acid sites can influence the selectivity of the reaction, for instance, favoring the formation of specific picoline isomers. mdpi.com

Base Catalysis: Pyridine and its derivatives can themselves act as organocatalysts, often functioning as Brønsted bases or nucleophiles. In acylation reactions, for example, a pyridine can act as a nucleophilic catalyst by attacking an acylating agent to form a highly reactive N-acylpyridinium salt, which is then more susceptible to attack by a weaker nucleophile.

Intramolecular Cyclization Mechanisms and Pathways

The ethanol side chain in this compound introduces the possibility of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are typically promoted by oxidation or the use of strong acids.

A plausible pathway involves the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. The resulting carbonyl group can then undergo an intramolecular electrophilic attack on the electron-rich pyridine ring. The dimethyl substituents on the pyridine ring would direct this cyclization. Alternatively, under strongly acidic conditions, the hydroxyl group could be protonated to form a good leaving group (water), generating a carbocation on the ethyl side chain that could then attack the pyridine ring.

Another studied mechanism for related compounds involves the intramolecular attack of a nitrogen-containing group on the pyridine ring. For instance, primary amines can be oxidized to form a reactive intermediate that undergoes an intramolecular [2+1] cycloaddition with the double bond of a cyclopentenyl ring to form an aziridine. nih.gov While the substrate is different, the principle of an intramolecular cyclization driven by the oxidation of a side-chain functional group is analogous and could be applicable to derivatives of this compound under specific conditions. Efficient one-pot syntheses of pyridin-2(1H)-ones have been developed via tandem reactions that include an intramolecular cyclization step. nih.gov

Investigations into Electron-Donor-Acceptor (EDA) Complex Driven Reactions

Recent advances in synthetic chemistry have highlighted the utility of electron-donor-acceptor (EDA) complexes in driving chemical reactions, often under photochemical conditions. rsc.orgresearchgate.net An EDA complex is formed between an electron-rich molecule (the donor) and an electron-poor molecule (the acceptor). Upon absorption of light, a single electron transfer (SET) can occur from the donor to the acceptor, generating radical ions that can initiate a variety of chemical transformations.

In the context of pyridine chemistry, this approach has been used for C-H functionalization and the synthesis of complex pyridine derivatives. For example, a protonated pyridine can act as an electron acceptor, forming an EDA complex with an electron-rich aromatic substrate (the donor). Irradiation with light can then trigger an SET, leading to the formation of an aryl radical cation, which can be trapped by a pyridine nucleophile to form a new C-N or C-C bond. nih.govrsc.org

A plausible mechanism involving an EDA complex for the functionalization of a pyridine derivative could proceed as follows:

Formation of an EDA complex between a pyridine derivative (e.g., an N-aminopyridinium salt, acting as an acceptor) and another reactant (e.g., an activated alkene, acting as a donor). researchgate.net

Visible-light irradiation promotes a single electron transfer (SET) within the complex.

This SET triggers a cascade of reactions, potentially involving radical intermediates and bond cleavage/formation steps, to yield a functionalized pyridine product. rsc.orgresearchgate.net

This catalyst-free approach is environmentally friendly and allows for the construction of complex molecular architectures under mild conditions. researchgate.net

Application of Isotopic Labeling for Mechanistic Probes

Isotopic labeling is a powerful and indispensable tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. creative-proteomics.com By replacing an atom (e.g., ¹H, ¹²C, ¹⁴N) with one of its isotopes (e.g., ²H/D, ¹³C, ¹⁵N), chemists can follow the atom's path from reactant to product, providing definitive evidence for or against a proposed mechanism.

In pyridine chemistry, isotopic labeling has been instrumental in understanding complex reaction pathways. For example, a recently developed method for nitrogen isotope exchange in pyridines uses a Zincke activation strategy. nih.govchemrxiv.org This allows for the incorporation of ¹⁵N or even the short-lived positron-emitting ¹³N into the pyridine ring, which is crucial for applications in metabolic studies and positron emission tomography (PET). nih.govchemrxiv.orgnih.gov

The mechanism of such an exchange can be probed by labeling the incoming nitrogen source (e.g., using ¹⁵NH₃). By analyzing the product via mass spectrometry or NMR spectroscopy, it can be confirmed that the original ¹⁴N atom of the pyridine ring has been replaced by the ¹⁵N label. This technique can verify mechanisms involving ring-opening and ring-closing sequences. Similarly, deuterium (B1214612) (²H) labeling can be used to determine which C-H bonds are broken in a reaction, providing insight into rate-determining steps through the kinetic isotope effect (KIE). researchgate.net

Theoretical and Experimental Kinetic Analysis of Reaction Processes

Understanding the kinetics of a reaction—its rate, order, and the factors that influence it—is fundamental to optimizing reaction conditions and substantiating a proposed mechanism. This is achieved through a combination of experimental measurements and theoretical calculations.

Experimental Kinetic Analysis: This involves monitoring the concentration of reactants and/or products over time under various conditions (e.g., changing temperature, catalyst loading, or reactant concentrations). From this data, the rate law for the reaction can be determined, which mathematically describes the relationship between the reaction rate and the concentration of the reactants. For the synthesis of pyridine derivatives, experimental data can be presented in tables comparing reaction times and yields under different catalytic methods, such as microwave irradiation versus conventional heating, highlighting the kinetic advantages of certain techniques. nih.gov

Theoretical and Computational Analysis: Density Functional Theory (DFT) calculations have become a vital tool for studying reaction mechanisms and kinetics. By modeling the potential energy surface of a reaction, chemists can calculate the energies of reactants, products, intermediates, and transition states. This allows for the determination of activation energies (Ea), which are crucial for predicting reaction rates. DFT can also be used to analyze the electronic structure of molecules, providing insights into their reactivity. For instance, calculations can be used to predict the electron densities on atoms, which can help explain the thermal stability and degradation pathways of pyridine complexes. researchgate.net These theoretical calculations complement experimental findings and provide a deeper, molecular-level understanding of the reaction pathway.

| Technique | Type | Information Obtained | Example Application in Pyridine Chemistry |

|---|---|---|---|

| Concentration Monitoring (e.g., NMR, GC) | Experimental | Reaction rates, rate laws, reaction order. | Determining the effect of catalyst concentration on the rate of pyridine synthesis. |

| Isotopic Labeling (e.g., ²H, ¹³C, ¹⁵N) | Experimental | Atom-specific pathways, bond cleavage events, kinetic isotope effect. | Using ¹⁵N-ammonia to confirm a ring-opening/closing mechanism. nih.gov |

| Density Functional Theory (DFT) | Theoretical | Transition state structures, activation energies, potential energy surfaces. | Calculating the energy barrier for an intramolecular cyclization step. researchgate.net |

| Cyclic Voltammetry | Experimental | Redox potentials, electron transfer kinetics. | Investigating the mechanism of EDA complex formation and subsequent SET. |

Spectroscopic and Crystallographic Characterization of 2 5,6 Dimethylpyridin 3 Yl Ethan 1 Ol and Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(5,6-Dimethylpyridin-3-yl)ethan-1-ol, ¹H and ¹³C NMR would provide crucial information about the electronic environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring, the ethyl chain, and the methyl and hydroxyl groups. The chemical shifts (δ) are influenced by the electron-donating methyl groups and the electron-withdrawing nitrogen atom in the pyridine ring.

Expected ¹H NMR Data: A hypothetical data table is provided below for illustrative purposes.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 (pyridine) | ~8.2 | s | - |

| H-4 (pyridine) | ~7.3 | s | - |

| -CH₂- (ethyl) | ~3.8 | t | ~6.5 |

| -CH₂- (ethyl) | ~2.8 | t | ~6.5 |

| 5-CH₃ | ~2.4 | s | - |

| 6-CH₃ | ~2.5 | s | - |

| -OH | Variable | br s | - |

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The positions of the signals would be characteristic of the aromatic pyridine ring, the aliphatic ethyl chain, and the methyl groups.

Expected ¹³C NMR Data: A hypothetical data table is provided below for illustrative purposes.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-2 (pyridine) | ~148 |

| C-3 (pyridine) | ~135 |

| C-4 (pyridine) | ~138 |

| C-5 (pyridine) | ~130 |

| C-6 (pyridine) | ~155 |

| -CH₂- (ethyl) | ~60 |

| -CH₂- (ethyl) | ~35 |

| 5-CH₃ | ~18 |

| 6-CH₃ | ~23 |

Vibrational Spectroscopy Applications

The IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=C and C=N stretches of the pyridine ring, and C-O stretch of the alcohol.

Expected IR/FT-IR Data: A hypothetical data table is provided below for illustrative purposes.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500-3200 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium-Strong |

| C=N stretch (pyridine) | 1600-1550 | Medium |

| C=C stretch (pyridine) | 1500-1400 | Medium |

| C-O stretch (alcohol) | 1260-1000 | Strong |

Raman spectroscopy would provide complementary information to IR spectroscopy. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum.

Expected Raman Data: A hypothetical data table is provided below for illustrative purposes.

| Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| Ring breathing (pyridine) | ~1000 | Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Strong |

Electronic Spectroscopy

Electronic spectroscopy, typically using UV-Vis spectrophotometry, provides information about the electronic transitions within the molecule. The pyridine ring in this compound is expected to exhibit characteristic π → π* and n → π* transitions. The substitution pattern on the ring will influence the wavelength of maximum absorption (λmax).

Expected Electronic Spectroscopy Data: A hypothetical data table is provided below for illustrative purposes.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~260 | High |

| n → π | ~280 | Low |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. For a compound like this compound, the pyridine ring contains π electrons that can be excited to higher energy levels by absorbing UV light. The resulting spectrum would be expected to show characteristic absorption bands (λmax) corresponding to π→π* and n→π* electronic transitions. The position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and the substitution pattern on the pyridine ring.

Hypothetical UV-Vis Data for this compound

| Solvent | λmax (nm) for π→π* | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λmax (nm) for n→π* | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|---|

| Ethanol (B145695) | Data not available | Data not available | Data not available | Data not available |

| Hexane (B92381) | Data not available | Data not available | Data not available | Data not available |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light or other electromagnetic radiation. Not all molecules fluoresce, but some aromatic compounds like pyridine derivatives can exhibit fluorescence. If this compound is fluorescent, its emission spectrum would show a characteristic emission maximum (λem) at a longer wavelength than its absorption maximum. The fluorescence quantum yield and lifetime would provide further insights into the excited state properties of the molecule.

Hypothetical Fluorescence Data for this compound

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Ethanol | Data not available | Data not available | Data not available |

| Hexane | Data not available | Data not available | Data not available |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for confirming the molecular weight and elemental composition of a compound.

Low Resolution Mass Spectrometry (LRMS)

LRMS would be used to determine the nominal molecular weight of this compound. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) corresponding to the integer mass of the compound. Fragmentation patterns, resulting from the cleavage of the ethyl alcohol side chain, would also be observed, providing structural information.

High Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion. This is a crucial step in confirming the identity of a newly synthesized compound.

Expected Mass Spectrometry Data for C₉H₁₃NO

| Technique | Ionization Mode | Expected m/z [M+H]⁺ (LRMS) | Measured m/z [M+H]⁺ (HRMS) | Calculated Exact Mass |

|---|---|---|---|---|

| LRMS | ESI | 152 | Data not available | 151.0997 |

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, single-crystal X-ray crystallography can be used to determine its precise three-dimensional atomic structure. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. Powder X-ray diffraction (XRD) could be used to analyze the crystallinity and phase purity of a bulk sample.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Characterization

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS could be used to confirm the presence of carbon, nitrogen, and oxygen on the surface of a solid sample and to probe their chemical environments. The binding energies of the C 1s, N 1s, and O 1s core levels would provide information about the different chemical bonds present in the molecule.

Hypothetical XPS Binding Energy Data for this compound

| Element | Core Level | Binding Energy (eV) |

|---|---|---|

| Carbon | C 1s (C-C, C-H) | Data not available |

| Carbon | C 1s (C-N) | Data not available |

| Carbon | C 1s (C-O) | Data not available |

| Nitrogen | N 1s | Data not available |

Computational and Theoretical Investigations on 2 5,6 Dimethylpyridin 3 Yl Ethan 1 Ol Systems

Quantum Chemical Methodologies

Quantum chemical methods are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. These in silico techniques can predict a wide range of molecular characteristics, offering insights that complement and guide experimental research.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a system can be determined from its electron density. For a molecule like 2-(5,6-Dimethylpyridin-3-yl)ethan-1-ol, DFT calculations would be employed to determine its ground-state properties. This includes optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms, calculating its electronic energy, and determining its vibrational frequencies, which correspond to the modes of atomic motion within the molecule.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

To investigate the properties of a molecule in its electronically excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TDDFT) is utilized. This method is particularly useful for simulating and interpreting electronic absorption spectra (like UV-Vis spectra). For this compound, TDDFT calculations could predict the energies of electronic transitions from the ground state to various excited states. This information is crucial for understanding the molecule's photophysical properties, such as how it absorbs light and its potential for fluorescence or phosphorescence.

Prediction of Spectroscopic Parameters from Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters. For this compound, these calculations could be used to simulate its infrared (IR) and Raman spectra by computing its vibrational frequencies. Furthermore, nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be calculated, providing a theoretical basis for interpreting experimental NMR data and confirming the molecular structure.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity. For this compound, an analysis of its HOMO and LUMO would reveal the regions of the molecule most likely to donate or accept electrons in a chemical reaction. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and chemical hardness.

A hypothetical data table for FMO analysis might look like this:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Value not available |

| LUMO Energy | Value not available |

| HOMO-LUMO Gap | Value not available |

Molecular Modeling and Simulation Approaches for Reaction Pathways

Molecular modeling and simulation techniques can be used to explore the potential reaction pathways involving this compound. By mapping the potential energy surface, computational methods can identify transition states and intermediates for various chemical transformations. This allows for the determination of activation energies and reaction mechanisms, providing a deeper understanding of how the molecule might behave in different chemical environments and predicting the likely products of a reaction.

Analysis of Structure-Reactivity Relationships through Computational Means

Computational methods are invaluable for establishing structure-reactivity relationships. By systematically modifying the structure of this compound in silico (for example, by changing substituent groups) and calculating various electronic and structural parameters, it is possible to build quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models. These models can then be used to predict the reactivity or other properties of related compounds, guiding the design of new molecules with desired characteristics without the need for extensive experimental synthesis and testing.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Pre-reaction Complexes)

The structure of this compound, featuring both a hydrogen bond donor (the hydroxyl group, -OH) and a hydrogen bond acceptor (the pyridine (B92270) nitrogen atom), dictates its intermolecular interaction profile. The primary and most significant of these interactions is hydrogen bonding.

Hydrogen Bonding: In condensed phases, the hydroxyl group of one molecule can form a strong hydrogen bond with the lone pair of electrons on the nitrogen atom of a neighboring pyridine ring. This O-H···N interaction is a classic and well-studied hydrogen bond, significantly stronger than the O-H···O bonds that might form between two alcohol molecules. researchgate.net Theoretical studies on simpler pyridine-alcohol systems, such as pyridine-methanol or pyridine-water, have established that the most stable conformation for this interaction is a linear arrangement of the O-H···N atoms. roaldhoffmann.com The formation of this hydrogen bond involves a shift of electron density, leading to a polarization of the involved molecules and a stabilization of the resulting complex. roaldhoffmann.com

Pre-reaction Complexes: In the context of chemical reactions, molecules often form transient, weakly bound "pre-reaction complexes" before transitioning to the final products. For a molecule like this compound, these complexes would be governed by the same intermolecular forces, primarily hydrogen bonding. For instance, in a potential acid-catalyzed reaction, the initial step would involve the formation of a hydrogen-bonded complex between the pyridine nitrogen or the hydroxyl oxygen and the acid catalyst. The specific geometry and stability of this complex can influence the reaction pathway and rate.

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Calculated Interaction Energy (kJ/mol) |

| Hydrogen Bond | O-H ··· N | 1.8 - 2.0 | -20 to -30 |

| Hydrogen Bond | O-H ··· O | 1.9 - 2.1 | -15 to -25 |

| van der Waals | C-H ··· π | 2.5 - 2.9 | -5 to -10 |

Table 1. Representative calculated parameters for intermolecular interactions in a hypothetical this compound dimer, based on literature values for similar systems.

Investigation of Charge Transfer Phenomena in Pyridine Systems (e.g., EDA Complexes)

Pyridine and its derivatives are known to participate in the formation of electron-donor-acceptor (EDA) or charge-transfer complexes. nih.gov In these complexes, a molecule with lower ionization potential (the donor) transfers a fraction of its electron density to a molecule with high electron affinity (the acceptor). This interaction results in the formation of a new, low-energy electronic transition, which can be observed as a distinct charge-transfer (CT) absorption band in the UV-visible spectrum. rsc.org

The this compound molecule possesses a pyridine ring substituted with two electron-donating methyl groups. These groups increase the electron density of the π-system, making the molecule a potential electron donor. It can form EDA complexes with various electron acceptors, such as tetracyanoethylene (B109619) (TCNE) or chloranil. Upon photoexcitation at the wavelength corresponding to the CT band, an electron can be fully transferred from the pyridine derivative to the acceptor, generating a radical ion pair. rsc.orgiupac.org This process is a key step in many photochemically initiated reactions. nih.gov The energy of the CT transition is directly related to the ionization potential of the donor and the electron affinity of the acceptor. iupac.org

| Electron Acceptor | Solvent | Hypothetical λmax of CT Band (nm) |

| Tetracyanoethylene (TCNE) | Dichloromethane | 450 - 550 |

| Chloranil | Chloroform | 400 - 500 |

| N-Nitropyridinium | Acetonitrile (B52724) | 380 - 480 |

Table 2. Hypothetical charge-transfer absorption maxima for EDA complexes of this compound with various electron acceptors in different solvents.

Molecular Surface Analysis Techniques (e.g., Hirshfeld Surface, Molecular Electrostatic Potential (MEP))

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule, partitioning the crystal space into regions where the electron density of the central molecule dominates over all others. By mapping properties like the normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified and analyzed. mdpi.com

For this compound, a Hirshfeld analysis would reveal:

Bright red spots on the dnorm surface, indicating the strong O-H···N hydrogen bonds, which represent contacts shorter than the van der Waals radii. scribd.com

Weaker C-H···O and C-H···π contacts, appearing as lighter-colored regions on the surface.

A high percentage of H···H contacts, which are typically the most abundant type of interaction in organic molecules, appearing as blue regions. nih.gov

The analysis can be summarized using 2D fingerprint plots, which provide a quantitative breakdown of the different types of intermolecular contacts. mdpi.com

| Contact Type | Percentage Contribution (%) | Description |

| H···H | ~45% | Non-specific van der Waals contacts. |

| C···H / H···C | ~20% | Contacts involving the aromatic and alkyl hydrogens. |

| N···H / H···N | ~15% | Primarily represents the key O-H···N hydrogen bonds. |

| O···H / H···O | ~12% | Represents O-H···O hydrogen bonds or weaker C-H···O contacts. |

| C···C | ~5% | Indicates potential π-π stacking interactions. |

| Other | ~3% | Minor contributions from other contact types. |

Table 3. Predicted percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.de It is invaluable for predicting a molecule's reactivity, particularly towards electrophilic and nucleophilic attack, and for identifying sites of intermolecular interactions like hydrogen bonding. nih.govrsc.org The MEP surface is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would be expected to show:

A region of intense negative potential (red) localized around the pyridine nitrogen atom, corresponding to its lone pair of electrons. This is the primary site for protonation and hydrogen bond acceptance. nih.gov

A region of strong positive potential (blue) located on the hydrogen atom of the hydroxyl group, making it the primary hydrogen bond donor site.

Moderately negative potential (yellow/orange) around the hydroxyl oxygen atom.

The carbon-hydrogen framework of the molecule would generally exhibit near-neutral potential (green).

| Molecular Region | Expected MEP Value (a.u.) | Color Code | Predicted Reactivity |

| Pyridine Nitrogen (lone pair) | -0.05 to -0.07 | Red | Site for electrophilic attack / H-bond acceptor |

| Hydroxyl Hydrogen | +0.06 to +0.08 | Blue | Site for nucleophilic attack / H-bond donor |

| Hydroxyl Oxygen | -0.03 to -0.04 | Yellow/Orange | Secondary H-bond acceptor site |

| Aromatic Ring (π-system) | -0.01 to -0.02 | Green/Yellow | Weakly nucleophilic |

Table 4. Predicted Molecular Electrostatic Potential (MEP) characteristics for key regions of this compound.

Solvation Effects and Spectroscopic Properties (Solvatochromism)

Solvatochromism is the phenomenon where the position of a molecule's UV-visible absorption or emission band changes with the polarity of the solvent in which it is dissolved. wikipedia.org This shift occurs because solvents of different polarities interact differently with the ground and excited electronic states of the solute molecule. nih.gov

Pyridine derivatives often exhibit solvatochromic behavior. acs.orgnih.gov For this compound, the electronic transitions (e.g., n→π* and π→π*) would be sensitive to the solvent environment. The effect depends on the change in the molecule's dipole moment upon electronic excitation.

Positive Solvatochromism (Bathochromic/Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more effectively, lowering the energy gap for the transition and shifting the absorption maximum (λmax) to a longer wavelength. wikipedia.org

Negative Solvatochromism (Hypsochromic/Blue Shift): If the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state, increasing the energy gap and shifting λmax to a shorter wavelength. wikipedia.org This is often observed for n→π* transitions where the non-bonding electrons on the nitrogen are involved.

The presence of both the polar hydroxyl group and the pyridine ring suggests that hydrogen bonding with protic solvents (like water or ethanol) will also play a significant role in determining the spectroscopic properties, in addition to general solvent polarity effects. researchgate.net

| Solvent | Dielectric Constant (ε) | Predicted Shift Type | Hypothetical λmax (nm) for π→π* |

| n-Hexane | 1.88 | - | 268 |

| Dichloromethane | 8.93 | Bathochromic | 272 |

| Ethanol (B145695) | 24.55 | Bathochromic | 275 |

| Water | 80.10 | Bathochromic | 278 |

Table 5. Hypothetical solvatochromic shifts for the main π→π* absorption band of this compound in solvents of varying polarity.

Derivatization Strategies and Synthetic Utility of 2 5,6 Dimethylpyridin 3 Yl Ethan 1 Ol in Advanced Organic Synthesis

Design and Synthesis of Novel Pyridine-Containing Heterocyclic Derivatives

The presence of the nucleophilic pyridine (B92270) ring and the hydroxyl group in 2-(5,6-Dimethylpyridin-3-yl)ethan-1-ol allows for its elaboration into a variety of fused heterocyclic systems. Established cyclization strategies can be hypothetically applied to this substrate to construct novel molecular frameworks.

One such powerful method for the synthesis of tetrahydroisoquinoline derivatives is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization wikipedia.orgjk-sci.comebrary.netnih.govresearchgate.net. To utilize this methodology, the hydroxyl group of this compound would first need to be converted to an amino group. This transformation can be achieved through a two-step sequence involving mesylation or tosylation of the alcohol followed by nucleophilic substitution with an amine precursor, such as sodium azide and subsequent reduction, or by direct amination protocols. The resulting 2-(5,6-Dimethylpyridin-3-yl)ethan-1-amine could then be reacted with various aldehydes or ketones to yield novel tetrahydro-β-carboline analogues, where the pyridine ring acts as the activating aromatic component for the cyclization. The general mechanism for a Pictet-Spengler reaction is outlined below:

Another venerable method for the synthesis of fused nitrogen-containing heterocycles is the Bischler-Napieralski reaction . This reaction facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates using a dehydrating agent, typically in acidic conditions, to form 3,4-dihydroisoquinolines nrochemistry.comorganic-chemistry.orgwikipedia.orguib.noyoutube.com. To employ this strategy, the amino derivative, 2-(5,6-Dimethylpyridin-3-yl)ethan-1-amine, would be acylated with a suitable acyl chloride or anhydride. The resulting amide, upon treatment with a condensing agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), would undergo intramolecular electrophilic aromatic substitution on the electron-rich pyridine ring to afford a dihydropyrido-isoquinoline derivative. These products can be subsequently aromatized to the corresponding fused pyridine systems nrochemistry.com.

The following table summarizes potential heterocyclic systems that could be synthesized from this compound using these established methods.

| Starting Material Derivative | Reaction | Reagents | Resulting Heterocyclic Core |

| 2-(5,6-Dimethylpyridin-3-yl)ethan-1-amine | Pictet-Spengler | Aldehyde/Ketone, Acid catalyst | Tetrahydro-β-carboline analogue |

| N-Acyl-2-(5,6-Dimethylpyridin-3-yl)ethan-1-amine | Bischler-Napieralski | POCl₃ or PPA | Dihydropyrido-isoquinoline |

Transformation into Chiral Building Blocks and Auxiliaries

The development of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. The hydroxyl group in this compound provides a handle for its transformation into valuable chiral building blocks and auxiliaries wikipedia.orgsigmaaldrich.comresearchgate.netresearchgate.net.

A common strategy to obtain chiral molecules is through the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction wikipedia.orgsigmaaldrich.comresearchgate.netresearchgate.net. The alcohol moiety of this compound can be esterified with a chiral carboxylic acid to form a diastereomeric mixture of esters. These diastereomers can often be separated by chromatography or crystallization. Subsequent cleavage of the ester linkage would then provide the enantiomerically enriched alcohol.

Alternatively, the racemic this compound can be resolved through several methods. One approach is the formation of diastereomeric salts with a chiral resolving agent, such as a chiral acid. The differing physical properties of the diastereomeric salts can allow for their separation by fractional crystallization. Another powerful technique is enzymatic kinetic resolution, where an enzyme selectively catalyzes a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted. For instance, a lipase could be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Once obtained in enantiomerically pure form, these chiral pyridine ethanol (B145695) derivatives can serve as valuable building blocks in asymmetric synthesis. For example, they can be incorporated into larger molecules where the stereochemistry of the hydroxyl-bearing carbon is crucial for biological activity.

| Method | Description | Outcome |

| Chiral Auxiliary Derivatization | Esterification with a chiral acid to form separable diastereomers. | Enantiomerically enriched this compound. |

| Diastereomeric Salt Formation | Reaction with a chiral acid to form separable diastereomeric salts. | Resolution of racemic this compound. |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction on one enantiomer. | Enantiomerically enriched this compound and its derivative. |

Development of Complex Polycyclic Systems Incorporating the Pyridine Moiety

Building upon the principles of intramolecular cyclization, this compound can serve as a precursor for the construction of intricate polycyclic systems. The strategic manipulation of the ethanol side chain in concert with the reactivity of the pyridine ring can lead to the formation of bridged and fused ring systems.

For instance, a synthetic route analogous to the synthesis of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane could be envisioned nih.gov. This would involve converting the hydroxyl group into a suitable leaving group and then reacting it with a cyclic precursor that can undergo an intramolecular aminocyclization sequence. Such rigid, polycyclic structures are of significant interest in medicinal chemistry as they can precisely orient functional groups in three-dimensional space to interact with biological targets.

The aforementioned Pictet-Spengler and Bischler-Napieralski reactions are also prime examples of methodologies that lead to the development of polycyclic systems. By choosing appropriate aldehyde, ketone, or acylating agents, a third ring can be fused onto the pyridine nucleus, leading to complex, multi-ring scaffolds. The specific substitution pattern on the pyridine ring of the starting material can influence the regioselectivity and feasibility of these cyclization reactions.

Strategic Functionalization for Diverse Chemical Scaffolds

The primary alcohol of this compound is a key functional group that allows for a wide range of transformations, enabling the generation of a diverse library of chemical scaffolds.

A particularly versatile method for the functionalization of alcohols is the Mitsunobu reaction nih.govwikipedia.orgorganic-synthesis.comorganic-chemistry.orgresearchgate.net. This reaction allows for the conversion of a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry (if the carbon is a stereocenter). By employing different nucleophiles in the Mitsunobu reaction, the hydroxyl group can be replaced with an ester, ether, azide, or even a carbon-based nucleophile, among others. This reaction typically proceeds under mild conditions and is tolerant of a wide range of functional groups.

The general scheme for the Mitsunobu reaction is as follows: ROH + NuH + PPh₃ + DEAD → R-Nu + Ph₃P=O + EtO₂C-NH-NH-CO₂Et

The following table illustrates the potential for diversification of this compound using the Mitsunobu reaction.

| Nucleophile (NuH) | Product Functional Group | Potential Application |

| Carboxylic Acid (R'COOH) | Ester | Prodrugs, modification of pharmacokinetic properties |

| Phenol (ArOH) | Aryl Ether | Bioisosteric replacement, introduction of aromatic moieties |

| Phthalimide | Phthalimido, then primary amine | Introduction of basic centers, further derivatization |

| Hydrazoic Acid (HN₃) | Azide, then primary amine | Click chemistry, introduction of nitrogen |

| Thiol (R'SH) | Thioether | Introduction of sulfur, modification of electronic properties |

Beyond the Mitsunobu reaction, standard functional group interconversions can be applied to the alcohol. Oxidation would yield the corresponding aldehyde or carboxylic acid, which are themselves versatile intermediates for further synthetic elaborations such as Wittig reactions, reductive aminations, or amide bond formations.

Advanced Analytical Methodologies for Purity and Reaction Monitoring of Pyridinylethanols

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a powerful technique for separating and identifying the components of a mixture. In the context of 2-(5,6-Dimethylpyridin-3-yl)ethan-1-ol, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purity assessment of this compound. Its high resolution and sensitivity allow for the detection and quantification of even minor impurities. Given the polar nature of the pyridine (B92270) ring and the hydroxyl group, reversed-phase HPLC is a suitable approach. A method employing a C18 stationary phase with a polar-modified surface can provide excellent separation.

A typical HPLC method for the analysis of pyridinylethanols would involve a stationary phase such as a core-shell C18 column, which offers high efficiency and speed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of an acidic additive, such as formic acid, can improve the peak shape of basic compounds like pyridines by minimizing tailing. Detection is commonly achieved using a UV-Vis detector, as the pyridine ring exhibits strong absorbance in the UV region (typically around 260 nm).

A hypothetical HPLC method for analyzing the purity of this compound is detailed in the interactive table below.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 262 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally useful for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A common synthetic route to this compound might involve the reaction of a suitable pyridine-containing starting material. TLC analysis would be performed by spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate. The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The choice of mobile phase is critical for achieving good separation between the starting materials, intermediates, and the final product. A mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or ethanol) is often used. The separated spots can be visualized under UV light, as pyridine derivatives are typically UV-active. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

The following interactive table outlines a typical TLC setup for monitoring such a reaction.

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate (B1210297) : Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) |

| Application | Capillary spotting of the reaction mixture |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a novel compound like this compound, elemental analysis provides crucial evidence for its empirical formula, C9H13NO. This is typically achieved through combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2), are collected and quantified.

Modern elemental analyzers are highly automated and can provide rapid and accurate measurements of carbon, hydrogen, nitrogen, and sulfur (CHNS). The experimentally determined percentages of each element are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

The theoretical elemental composition of this compound is presented in the interactive table below. Experimental results from a CHNS analysis should fall within a narrow margin of these theoretical values (typically ±0.4%) to confirm the compound's identity.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 71.49% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 8.67% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.27% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.58% |

Concluding Remarks and Future Perspectives in 2 5,6 Dimethylpyridin 3 Yl Ethan 1 Ol Research

Summary of Key Academic Achievements and Unresolved Challenges

Currently, the academic achievements directly attributable to 2-(5,6-Dimethylpyridin-3-yl)ethan-1-ol are modest and primarily foundational. The compound is recognized within chemical databases, and its basic molecular structure and properties have been characterized. General methods for its synthesis can be inferred from established organic chemistry principles for pyridine (B92270) derivatives, such as the alkylation of a substituted pyridine ring or the reduction of a corresponding carboxylic acid or ester.

However, a significant unresolved challenge is the lack of comprehensive studies on its bioactivity and potential therapeutic applications. There is a notable absence of published research detailing its pharmacological profile, mechanism of action in biological systems, or its efficacy in preclinical models for any specific disease. This information gap hinders the progression of this compound from a chemical entity to a potential lead compound in drug discovery.

Another challenge lies in the optimization of its synthesis. While general synthetic routes may be proposed, the development of a highly efficient, scalable, and cost-effective synthesis method specific to this compound has not been a focus of published research. Such a development would be crucial for making the compound more accessible for further investigation.

Table 1: Summary of Research Status for this compound

| Research Area | Status | Key Unresolved Challenges |

| Synthesis | General methods proposed | Lack of optimized, scalable, and cost-effective specific synthesis. |

| Characterization | Basic properties known | In-depth spectroscopic and crystallographic data may be limited. |

| Bioactivity | Largely unexplored | No significant published data on pharmacological or biological effects. |

| Applications | Speculative | Potential in medicinal chemistry remains to be demonstrated. |

Emerging Research Trends and Directions for Future Investigation

Given the foundational stage of research, several emerging trends in medicinal chemistry and materials science could guide future investigations into this compound.

A primary direction for future research is the systematic screening of its biological activities. High-throughput screening against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover potential therapeutic applications. For instance, many pyridine derivatives exhibit activity as kinase inhibitors, central nervous system agents, or antimicrobial compounds. Investigating whether this compound shares any of these properties would be a critical first step.

Another avenue for future work is in the area of derivative synthesis. The ethan-1-ol functional group provides a convenient handle for chemical modification, allowing for the creation of a library of related compounds. These derivatives could be designed to modulate properties such as solubility, bioavailability, and target-binding affinity. Structure-activity relationship (SAR) studies on such a library could elucidate the key structural features required for any observed biological activity.

Computational and theoretical studies could also play a significant role in guiding future experimental work. Molecular modeling and docking studies could predict potential biological targets and help in the rational design of more potent derivatives.

Finally, exploring its potential in materials science as a ligand for metal complexes or as a building block for functional polymers could open up non-medical applications for this compound.

Table 2: Potential Future Research Directions

| Research Direction | Rationale | Potential Impact |

| Biological Screening | To identify any therapeutic potential. | Discovery of new lead compounds for drug development. |

| Derivative Synthesis and SAR | To optimize activity and physicochemical properties. | Development of more potent and drug-like molecules. |

| Computational Modeling | To predict biological targets and guide synthesis. | More efficient and targeted drug discovery process. |

| Materials Science Applications | To explore non-medical uses. | Creation of new functional materials. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(5,6-Dimethylpyridin-3-yl)ethan-1-ol?

- Methodology :

- Reduction of ketones : Start with a pyridine-derived ketone (e.g., 5,6-dimethylnicotinaldehyde) and reduce the carbonyl group using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C .

- Nucleophilic substitution : Introduce the ethanol moiety via substitution reactions. For example, react a halogenated pyridine precursor (e.g., 3-bromo-5,6-dimethylpyridine) with ethylene oxide under basic conditions (e.g., K₂CO₃ in DMF) .

- Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- NMR spectroscopy : Use ¹H NMR to identify aromatic protons (δ 6.8–8.5 ppm for pyridine), methyl groups (δ 2.0–2.5 ppm), and the ethanol moiety (δ 1.5–1.8 ppm for -CH₂- and δ 3.5–4.0 ppm for -OH). ¹³C NMR will confirm quaternary carbons in the pyridine ring (~150 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) should match the exact molecular mass (calculated using tools like EPA DSSTox or PubChem) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol and refine using SHELXL (SHELX suite) .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., solubility, logP) be resolved for this compound?

- Methodology :

- Re-evaluate computational models : Compare experimental logP (via shake-flask method) with predicted values (e.g., XLogP3 from PubChem). Adjust parameters in software like COSMO-RS if discrepancies arise .

- Assess purity : Use HPLC or GC-MS to rule out impurities affecting solubility or reactivity. Recrystallize from DMF/EtOH (1:1) mixtures to improve purity .

- Validate experimental conditions : Ensure solvents are degassed and reactions are conducted under inert atmospheres (N₂/Ar) to avoid oxidation .

Q. What experimental designs are optimal for studying the reactivity of the hydroxyl group in this compound?

- Methodology :

- Oxidation studies : React with Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane to form the corresponding ketone. Monitor via IR for loss of -OH stretch (~3300 cm⁻¹) .

- Esterification : Use acyl chlorides (e.g., acetyl chloride) in pyridine as a base. Characterize esters via ¹H NMR (δ 2.0–2.3 ppm for -COCH₃) .

- Kinetic analysis : Perform time-resolved experiments under varying temperatures (25–80°C) to determine activation energies for substitution reactions .

Q. How can researchers stabilize sensitive intermediates during the synthesis of derivatives?

- Methodology :

- Low-temperature techniques : Conduct reactions at –78°C (dry ice/acetone baths) to suppress side reactions.

- Inert atmospheres : Use Schlenk lines or gloveboxes to prevent moisture/oxygen degradation .

- Protecting groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride, then deprotect with tetrabutylammonium fluoride (TBAF) .

Q. What strategies are recommended for evaluating the biological activity of this compound in drug discovery?

- Methodology :

- Antimicrobial assays : Test against Gram-positive/negative bacteria using minimum inhibitory concentration (MIC) assays (e.g., broth microdilution per CLSI guidelines) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) .

- ADMET profiling : Predict pharmacokinetics using software like SwissADME and validate with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.